(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine is a chemical compound characterized by its unique structure, which includes a benzodioxane moiety and an amine functional group. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities. The compound is often synthesized for research purposes, particularly in the context of developing new therapeutic agents.
The compound can be synthesized through various chemical reactions involving starting materials such as 2,3-dihydrobenzo[1,4]dioxin derivatives. These derivatives are often utilized in the synthesis of sulfonamides and other pharmacologically relevant compounds. The synthesis methods typically involve reactions with various halides or sulfonyl chlorides under controlled conditions to yield the desired amine derivatives .
(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine falls under the category of organic compounds known as amines. It is specifically classified as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. Additionally, it can be categorized as a heterocyclic compound because of its benzodioxane structure, which contains oxygen atoms within the ring.
The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine can be achieved through several methods:
Synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice. For instance:
The molecular structure of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine features:
The molecular formula for this compound is typically represented as with a molecular weight around 163.22 g/mol. The specific arrangement of atoms can be visualized through computational chemistry modeling or X-ray crystallography when available.
(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine can participate in various chemical reactions:
Reactions are generally conducted under inert atmosphere conditions to prevent oxidation or degradation of sensitive intermediates. Reaction yields and purities are often assessed using chromatographic techniques.
The mechanism by which (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine exerts its biological effects involves:
In vitro studies have shown that derivatives exhibit varying degrees of enzyme inhibition, suggesting that modifications to the benzodioxane core can enhance or reduce activity against specific targets .
Common physical properties include:
Chemical properties include:
Relevant data on solubility and stability should be derived from experimental studies for precise applications.
(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine has potential applications in:
The benzodioxane scaffold is synthesized through O-alkylation and epoxide ring-opening strategies. The classical Rhône-Poulenc method involves condensing catechol with epichlorohydrin under basic conditions (K₂CO₃/DMF, 80°C), yielding the epoxide intermediate 2-(oxiran-2-ylmethyl)-2,3-dihydrobenzo[1,4]dioxine. Subsequent nucleophilic attack by methylamine (40% aqueous solution, 60°C, 12h) affords the free base amine with ~65% yield [10]. This route, however, produces regioisomeric impurities due to epoxide asymmetry, necessitating chromatographic purification.
A modern advancement employs lithium hydride (LiH)-mediated alkylation in dimethylformamide (DMF), reacting 2-bromomethyl-1,4-benzodioxane with N-methylphthalimide. Hydrazinolysis then cleaves the phthalimide group, yielding the target amine with >70% overall purity and reduced isomer formation [10]. For N-alkylated derivatives, Schiff base formation precedes reductive amination: 2,3-dihydrobenzo[1,4]dioxin-6-amine reacts with 4-bromobenzaldehyde to form an imine, which is reduced by NaBH₄ to N-(4-bromobenzyl)-2,3-dihydrobenzo[1,4]dioxin-6-amine (86% yield) [6].
Table 1: Comparison of Benzodioxane Scaffold Synthesis Methods
Method | Conditions | Key Intermediate | Yield (%) | Purity Challenges |
---|---|---|---|---|
Epoxide Amination | Methylamine/H₂O, 60°C, 12h | Glycidyl benzodioxane | 60–65 | Regioisomers (up to 15%) |
LiH-Mediated Alkylation | LiH/DMF, 80°C, 8h; N₂H₄/EtOH, reflux | N-Phthalimide derivative | 70–75 | Phthalimide hydrolysis byproducts |
Reductive Amination | R-CHO/EtOH, then NaBH₄, 0°C | Schiff base | 80–86 | Di-alkylated impurities |
Secondary amine functionalization leverages reductive amination and nucleophilic displacements. N-Benzylation is optimized using benzaldehyde derivatives in ethanol (25°C, 4h), followed by NaBH₄ reduction at 0°C to suppress over-alkylation, achieving 80–90% yields [6]. For sterically hindered carbonyls, titanium tetraisopropoxide (Ti(OiPr)₄) catalyzes imine formation, with NaBH₃CN providing selective reduction in THF [8].
Nucleophilic substitution enables N-alkyl chain diversification. Reacting the free base amine with alkyl halides (bromoacetamide, bromoesters) in acetonitrile (K₂CO₃, 60°C) installs amide or ester functionalities. Microwave assistance (100°C, 30 min) enhances conversion to >95% while minimizing O-alkylation byproducts [5]. Continuous flow platforms further optimize these reactions: A microreactor-CSTR system dynamically adjusts pH (0.4–0.9) and solvent ratios (Vorg/Vaq = 0.8–2.0) via algorithmic feedback (SNOBFIT), achieving 90% separation efficiency for amine derivatives from complex matrices [8].
Heterocyclic arynes serve as versatile precursors for benzodioxane-annulated systems. 3,4-Indolyne and 3,4-pyridyne, generated from silyltriflate precursors under mild fluoride conditions, undergo [4+2] cycloadditions with furan-functionalized benzodioxanes [2]. This constructs tetracyclic scaffolds like pyrido[3,4-b]benzodioxines in one step (50–60% yield), though regioselectivity challenges persist with asymmetric arynes.
Bromopyridyne precursors address selectivity issues. The 5-bromo-3,4-pyridyne derivative undergoes Pd-catalyzed Suzuki coupling with benzodioxane boronic esters, yielding 3,4,5-trisubstituted pyridines fused to benzodioxane units (e.g., anticoagulant candidates) [2]. Additionally, scaffold hopping from 2,3-dihydrobenzo[1,4]dioxine-5-carboxamide yielded (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide, a potent PARP1 inhibitor (IC₅₀ = 0.082 μM) via Knoevenagel condensation [4].
Table 2: Key Heterocyclic Precursors for Benzodioxane Derivatives
Precursor | Activation Method | Derivative Class | Application | Yield Range |
---|---|---|---|---|
3,4-Indolyne | CsF/CH₃CN, 25°C | Indole-fused benzodioxanes | Kinase inhibitors | 45–55% |
5-Bromo-3,4-pyridyne | TBAF/THF, −78°C | 3,4,5-Trisubstituted pyridines | Anticoagulants | 60–70% |
Benzo[1,4]oxazin-3-one | Knoevenagel condensation | Benzylidene-oxazinone hybrids | PARP1 inhibitors (IC₅₀ 82 nM) | 65–75% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1